![molecular formula C23H28N4O4S B11165916 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11165916.png)
1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide involves multiple steps, typically starting with the construction of the pyrrolidine and piperidine rings. The sulfonyl group is introduced through sulfonylation reactions, and the final product is obtained through a series of coupling reactions and purification steps . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, with common reagents including halogens and nitrating agents.
Coupling Reactions: The pyrrolidine and piperidine rings can participate in coupling reactions, forming bonds with other aromatic or aliphatic groups.
Scientific Research Applications
1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine and piperidine rings provide structural stability and specificity . These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and piperidine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug development.
Piperidinones: Widely used in medicinal chemistry for their pharmacological properties.
Sulfonyl-containing compounds: These compounds share the sulfonyl group, which is crucial for their biological activity.
1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C23H28N4O4S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H28N4O4S/c1-17-9-12-26(13-10-17)32(30,31)21-7-5-20(6-8-21)27-16-18(14-22(27)28)23(29)25-15-19-4-2-3-11-24-19/h2-8,11,17-18H,9-10,12-16H2,1H3,(H,25,29) |
InChI Key |
QJURZFAXJMKDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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